molecular formula C15H18N4O3 B2812588 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea CAS No. 1798459-33-2

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B2812588
CAS No.: 1798459-33-2
M. Wt: 302.334
InChI Key: UPGLTXBJSNQPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy and methyl groups, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea typically involves the following steps:

  • Formation of the Pyrimidine Intermediate

      Starting Materials: 2,4,6-trimethylpyrimidine and methanol.

      Reaction: The pyrimidine is reacted with methanol in the presence of an acid catalyst to introduce the methoxy group at the 2-position.

  • Formation of the Phenylurea Intermediate

      Starting Materials: 3-methoxyaniline and phosgene.

      Reaction: 3-methoxyaniline is reacted with phosgene to form 3-methoxyphenyl isocyanate.

  • Coupling Reaction

      Starting Materials: The pyrimidine intermediate and the phenylurea intermediate.

      Reaction: The two intermediates are coupled under mild conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Agricultural Chemistry: Explored as a herbicide or pesticide due to its ability to interfere with plant growth pathways.

    Material Science: Studied for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as kinases or proteases, which are crucial for cell signaling and proliferation.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and stress responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea: Lacks the methoxy group on the phenyl ring, which may affect its biological activity.

    1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxyphenyl)urea: Has the methoxy group at a different position on the phenyl ring, potentially altering its interaction with molecular targets.

Uniqueness

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact with molecular targets in a distinct manner compared to its analogs.

Properties

IUPAC Name

1-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-9-13(10(2)17-15(16-9)22-4)19-14(20)18-11-6-5-7-12(8-11)21-3/h5-8H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGLTXBJSNQPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.